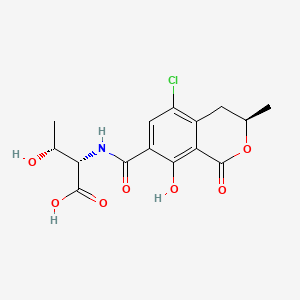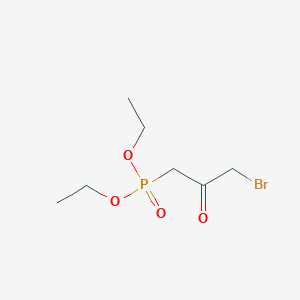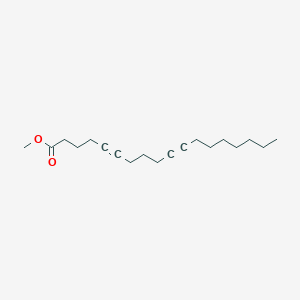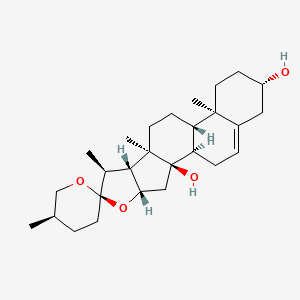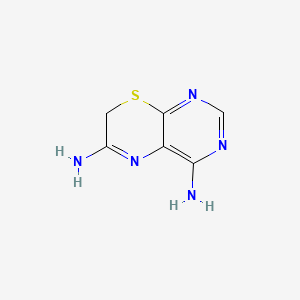![molecular formula C13H11N3O5S B14625775 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid CAS No. 57296-17-0](/img/structure/B14625775.png)
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy due to its photoactive properties.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. The compound’s azo group can be excited by light, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-(2-Hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-(2-Amino-4-sulfophenyl)diazenyl]benzoic acid
- 2-[(E)-(2-Hydroxy-5-sulfophenyl)diazenyl]benzoic acid
Uniqueness
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and sulfo groups enhances its solubility in water and its ability to participate in various chemical reactions. Additionally, its photoactive nature makes it particularly valuable in applications such as photodynamic therapy .
Propiedades
Número CAS |
57296-17-0 |
|---|---|
Fórmula molecular |
C13H11N3O5S |
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
2-[(2-amino-5-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H11N3O5S/c14-10-6-5-8(22(19,20)21)7-12(10)16-15-11-4-2-1-3-9(11)13(17)18/h1-7H,14H2,(H,17,18)(H,19,20,21) |
Clave InChI |
BUIGRWWICNHDPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
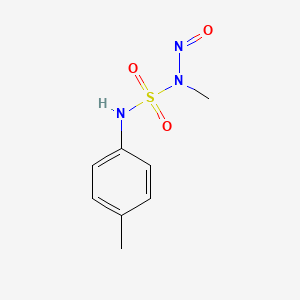
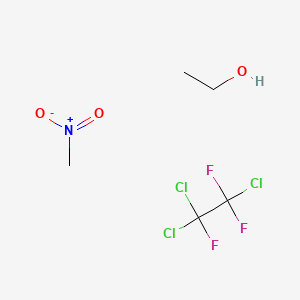

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
